molecular formula C17H20N2O B8811060 1-[(3-Phenoxyphenyl)methyl]piperazine

1-[(3-Phenoxyphenyl)methyl]piperazine

Cat. No.: B8811060
M. Wt: 268.35 g/mol
InChI Key: IAYCLPRLPPWDKM-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]piperazine is a piperazine derivative featuring a benzyl group substituted at the 3-position with a phenoxy moiety. This structural motif places it within the broader class of benzylpiperazines, which are characterized by a piperazine ring linked to a benzyl group.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C17H20N2O/c1-2-6-16(7-3-1)20-17-8-4-5-15(13-17)14-19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2

InChI Key

IAYCLPRLPPWDKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Phenoxyphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 3-phenoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Phenoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

  • Phenoxy vs. For example, mCPP’s 3-chloro substituent forms sigma-hole hydrogen bonds with residues like Thr351 in tubulin, enhancing activity , while the phenoxy group may engage in π-π stacking or hydrogen bonding via its oxygen atom.
  • Positional Effects : Substitution at the 3-position (meta) is associated with higher 5-HT1B/2C receptor selectivity compared to para-substituted analogs (e.g., MeOPP) .

Structure-Activity Relationship (SAR) Analysis

  • Substituent Hydrophobicity: Hydrophobic groups (e.g., CF₃ in TFMPP) enhance binding to hydrophobic pockets in targets like tubulin or serotonin receptors. The phenoxy group’s lipophilicity (logP ~3.5 estimated) may improve blood-brain barrier penetration relative to polar groups (e.g., methoxy) .
  • Electron-Withdrawing Effects: Chlorine (mCPP) and CF₃ (TFMPP) are electron-withdrawing, increasing electrophilicity and stabilizing interactions with receptor residues. The phenoxy group’s oxygen provides electron-donating resonance effects, which may reduce electrophilicity but enhance hydrogen-bond acceptor capacity .
  • Steric Effects: Methyl groups at R2 positions (e.g., in tubulin modulators) improve activity by occupying hydrophobic pockets, while bulkier groups (e.g., phenoxy) might reduce affinity if steric clashes occur .

Physicochemical Properties

Data from analogous compounds suggest trends (Table 2):

Property This compound (Estimated) mCPP TFMPP
pKa (piperazine N) ~8.1 (similar to benzylpiperazines) 8.2 (N1), 3.7 (N4) 8.0 (N1), 3.5 (N4)
logP ~3.5 2.8 3.1
Solubility Low (lipophilic substituent) Moderately water-soluble Low water solubility

Thermodynamic Stability: Piperazine derivatives with aromatic substituents exhibit conformational stability, as shown by DFT studies on 1-(2-methoxyphenyl)piperazine, where methoxy groups enhance planarity and resonance . The phenoxy group likely confers similar stability.

Pharmacological and Behavioral Effects

  • Serotonin Receptor Modulation: mCPP and TFMPP suppress locomotor activity via 5-HT1B/2C activation, with mCPP’s effects potentiated by 5-HT neuron destruction . The phenoxy analog may exhibit similar serotonergic activity but with altered potency due to steric/electronic differences.
  • Tubulin Binding: Chlorophenylpiperazines (e.g., compound 7c in ) show enhanced tubulin inhibition via Thr351 interactions.
  • Neurotransmitter Interactions: Unlike buspirone metabolites (e.g., 1-(2-pyrimidinyl)-piperazine), which lack α-adrenoceptor activity, phenoxy-substituted piperazines may interact with adrenergic systems due to structural similarities .

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